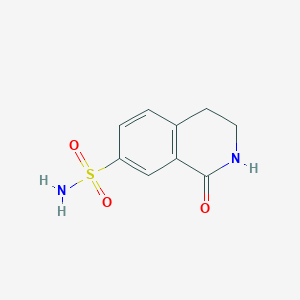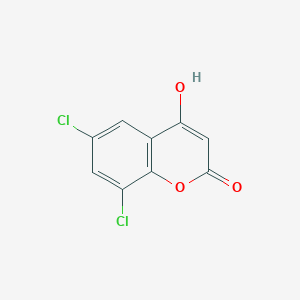
6,8-Dichloro-4-hydroxycoumarin
描述
6,8-Dichloro-4-hydroxycoumarin: is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring. This particular compound is notable for its two chlorine atoms at positions 6 and 8 and a hydroxyl group at position 4 on the coumarin backbone. It has a molecular formula of C9H4Cl2O3 and a molecular weight of 231.03 g/mol .
作用机制
Target of Action
- 6,8-Dichloro-4-hydroxycoumarin interacts with specific enzymes known as UDP-glucuronosyltransferases in the liver . These enzymes catalyze the conjugation of the compound with glucuronic acid. This conjugation reaction plays a crucial role in detoxification and elimination of the compound from the body.
生化分析
Biochemical Properties
6,8-Dichloro-4-hydroxycoumarin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with the cytochrome P450 enzyme system, particularly CYP2A6, which is involved in the hydroxylation of coumarins . This interaction leads to the formation of hydroxylated metabolites, which can further participate in various biochemical pathways. Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine, a neurotransmitter .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. In hepatocellular carcinoma cells, it has been observed to decrease cell viability and proliferation while increasing cell adhesion . This compound also influences gene expression, leading to the downregulation of Ki-67, a marker for cell proliferation, and the upregulation of MMP-2 and MMP-9, which are involved in extracellular matrix remodeling . These effects suggest that this compound can modulate cell signaling pathways and cellular metabolism, potentially making it useful in cancer therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, which affects neurotransmitter levels . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can also exhibit biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including continued inhibition of cell proliferation and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing cell proliferation and modulating gene expression . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . The hydroxylation of this compound by CYP2A6 leads to the formation of metabolites that can participate in further biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the cell, affecting cellular functions and processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also affect its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function . This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . The subcellular localization of this compound is crucial for its role in regulating cellular processes and functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-4-hydroxycoumarin typically involves the chlorination of 4-hydroxycoumarin. One common method is the direct chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride in the presence of a catalyst such as iron(III) chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 6,8-Dichloro-4-hydroxycoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Oxidation: Formation of 6,8-dichloro-4-ketocoumarin.
Reduction: Formation of 4-hydroxycoumarin or dechlorinated derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
科学研究应用
相似化合物的比较
- 6-Chloro-4-hydroxycoumarin
- 8-Chloro-4-hydroxycoumarin
- 6,7-Dichloro-4-hydroxycoumarin
- 7,8-Dichloro-4-hydroxycoumarin
Comparison: 6,8-Dichloro-4-hydroxycoumarin is unique due to the specific positions of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other chlorinated coumarins, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
属性
IUPAC Name |
6,8-dichloro-4-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2O3/c10-4-1-5-7(12)3-8(13)14-9(5)6(11)2-4/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBFNVWYTUVIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CC(=O)O2)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715867 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36051-82-8 | |
| Record name | 6,8-Dichloro-4-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80715867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


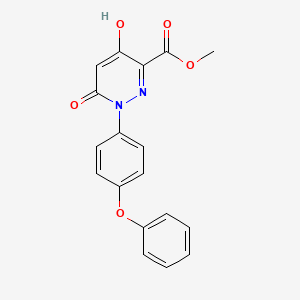
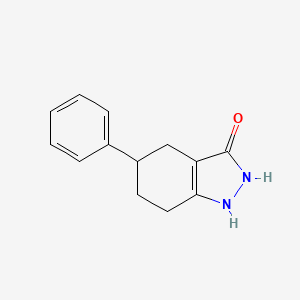
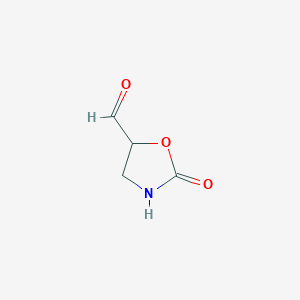
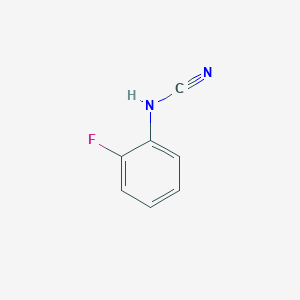
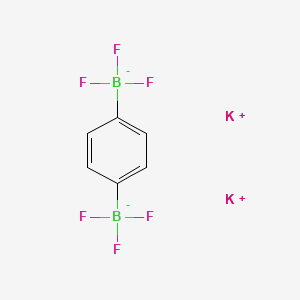
![2-chloro-N-[2-(3-methoxyphenoxy)ethyl]acetamide](/img/structure/B1464001.png)
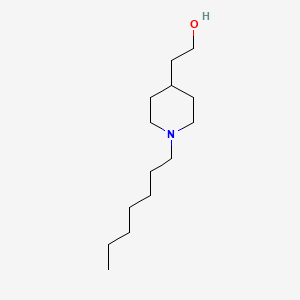
![N-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B1464003.png)

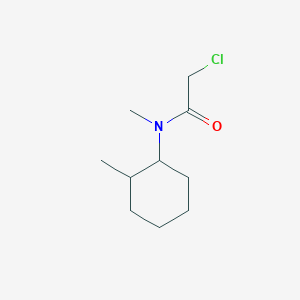
![2-chloro-N-({3-[(furan-2-ylmethoxy)methyl]phenyl}methyl)acetamide](/img/structure/B1464007.png)
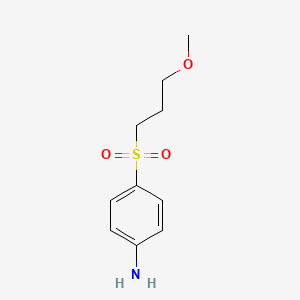
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperazine dihydrochloride](/img/structure/B1464009.png)
